molecular formula C6H13NO3 B1424406 (2R,3R)-3-Amino-2-hydroxyhexanoic acid CAS No. 75638-60-7

(2R,3R)-3-Amino-2-hydroxyhexanoic acid

Cat. No. B1424406
CAS RN: 75638-60-7
M. Wt: 147.17 g/mol
InChI Key: OIFGOYXLBOWNGQ-RFZPGFLSSA-N
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Description

(2R,3R)-3-Amino-2-hydroxyhexanoic acid, also known as (2R,3R)-3-aminohydroxyhexanoic acid, is a naturally occurring alpha-amino acid found in a variety of organisms, including humans. This amino acid is a key component of many metabolic pathways and has been studied for its potential therapeutic applications.

Scientific Research Applications

(2R,3R)-3-Amino-2-hydroxyhexanoic acid has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and anti-oxidant properties, and has been studied for its potential to treat various diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, (2R,3R)-3-aminohydroxyhexanoic acid has been studied for its potential to enhance cognitive performance, improve liver health, and promote wound healing.

Mechanism Of Action

The mechanism of action of (2R,3R)-3-Amino-2-hydroxyhexanoic acid is not yet fully understood. However, it is believed to act as a scavenger of free radicals and to activate certain enzymes involved in metabolic pathways. Additionally, (2R,3R)-3-aminohydroxyhexanoic acid is believed to inhibit the production of pro-inflammatory molecules, such as cytokines and chemokines.

Biochemical And Physiological Effects

(2R,3R)-3-Amino-2-hydroxyhexanoic acid has been found to have anti-inflammatory, anti-oxidant, and neuroprotective effects. It has been found to reduce the production of pro-inflammatory molecules, such as cytokines and chemokines. Additionally, (2R,3R)-3-aminohydroxyhexanoic acid has been found to reduce oxidative stress, improve cognitive performance, and enhance liver health.

Advantages And Limitations For Lab Experiments

The advantages of using (2R,3R)-3-Amino-2-hydroxyhexanoic acid in lab experiments include its low cost and availability, as well as its ability to be synthesized in a variety of ways. Additionally, (2R,3R)-3-aminohydroxyhexanoic acid has been found to have a wide range of therapeutic applications, making it an attractive option for laboratory research. The main limitation of using (2R,3R)-3-aminohydroxyhexanoic acid in lab experiments is the lack of understanding of its full mechanism of action.

Future Directions

The future directions for (2R,3R)-3-Amino-2-hydroxyhexanoic acid research include further investigation into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research should be conducted into the potential side effects of (2R,3R)-3-aminohydroxyhexanoic acid, as well as its potential to interact with other drugs. Finally, further research should be conducted into the potential of (2R,3R)-3-aminohydroxyhexanoic acid to be used as a nutritional supplement.

properties

IUPAC Name

(2R,3R)-3-amino-2-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFGOYXLBOWNGQ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]([C@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703703
Record name (2R,3R)-3-Amino-2-hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-Amino-2-hydroxyhexanoic acid

CAS RN

75638-60-7
Record name Hexanoic acid, 3-amino-2-hydroxy-, [R-(R*,R*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75638-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R)-3-Amino-2-hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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